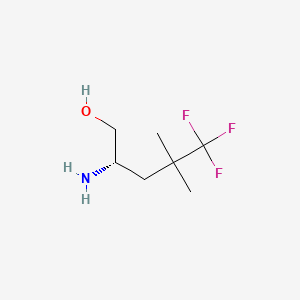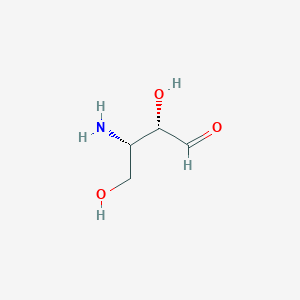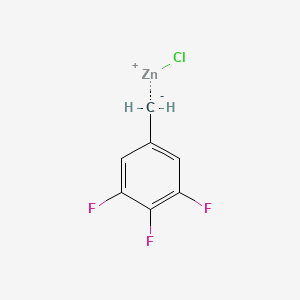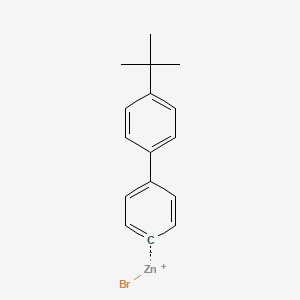
4'-t-Butyl-4-biphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-t-Butyl-4-biphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry. The compound consists of a biphenyl group substituted with a tert-butyl group and a zinc bromide moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4’-t-Butyl-4-biphenylZinc bromide typically involves the reaction of 4’-t-Butyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4’-t-Butyl-4-biphenyl+ZnBr2→4’-t-Butyl-4-biphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of 4’-t-Butyl-4-biphenylZinc bromide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4’-t-Butyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the coupling process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
4’-t-Butyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules and study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4’-t-Butyl-4-biphenylZinc bromide involves the coordination of the zinc atom with the bromide ion, which facilitates the transfer of the biphenyl group to other molecules. This coordination enhances the reactivity of the compound, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzyl bromide: Similar in structure but lacks the biphenyl group.
4-Bromo-4’-tert-butylbiphenyl: Contains a bromine atom instead of the zinc bromide moiety.
4-tert-Butylphenylzinc chloride: Similar organozinc compound with chloride instead of bromide.
Uniqueness
4’-t-Butyl-4-biphenylZinc bromide is unique due to its combination of the biphenyl group and the zinc bromide moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Propiedades
Fórmula molecular |
C16H17BrZn |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-tert-butyl-4-phenylbenzene |
InChI |
InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BQUBJBBYAXVHHN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


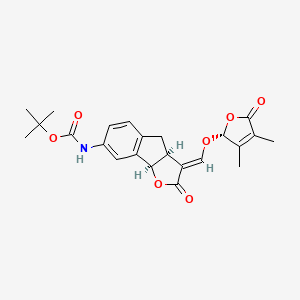
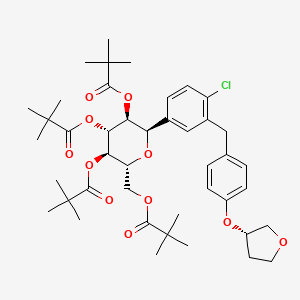
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
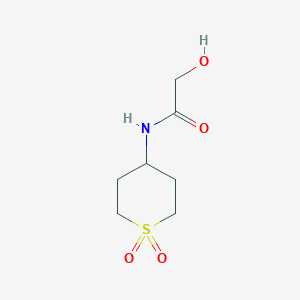
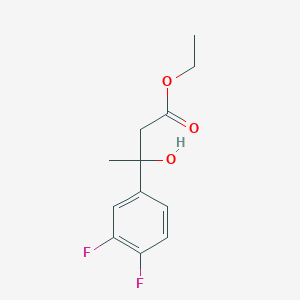
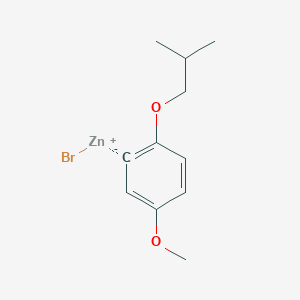
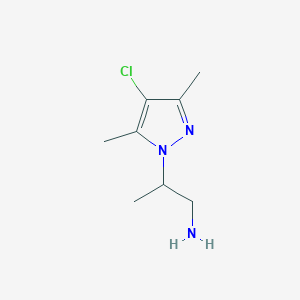
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
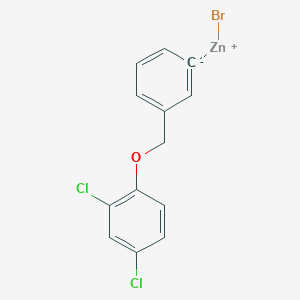
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
